![molecular formula C19H14N2O6 B2749849 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105200-93-8](/img/structure/B2749849.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14N2O6 and its molecular weight is 366.329. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
This compound has been synthesized and evaluated for its antitumor activities against various human cancer cell lines, including HeLa, A549, and MCF-7 . Some derivatives have shown potent growth inhibition properties with IC50 values generally below 5 μM. For instance, one derivative exhibited potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . These findings suggest that the compound and its derivatives could be developed as potential antitumor agents.
Anticancer Evaluation
Further research into the compound’s structure led to the design of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which were evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The study identified specific derivatives with IC50 values ranging from 328 to 644 nM, indicating significant potential in cancer treatment .
Cell Cycle Arrest and Apoptosis Induction
One of the compound’s derivatives caused cell cycle arrest at the S phase and induced apoptosis in acute lymphoblastic leukemia cancer cells . This mechanism of action is crucial for the development of anticancer therapies, as it can lead to the selective elimination of cancer cells.
Antioxidant Activity
Derivatives of the compound have been synthesized and evaluated for their antioxidant activity . The research focused on the synthesis of new derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents . The antioxidant properties of these compounds could make them suitable for use in treating oxidative stress-related diseases.
Sedative and Hypotensive Effects
The 1,3-benzodioxole moiety, a structural component of the compound, has been reported to possess sedative and hypotensive activities . This suggests that the compound could have potential applications in the development of new sedatives or blood pressure-lowering medications.
Anticonvulsant and Antibacterial Properties
Compounds containing the 1,3-benzodioxole structure have also been found to exhibit anticonvulsant and antibacterial activities . This opens up possibilities for the compound to be used in the creation of new treatments for bacterial infections and seizure disorders.
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These targets are crucial for cell division and are often the focus of anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and microtubules, it disrupts the normal process of cell division, leading to cell cycle arrest . This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . For instance, it has shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . These effects highlight its potential as an anticancer agent .
properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-19(12-2-4-15-18(6-12)26-10-24-15)20-8-13-7-16(27-21-13)11-1-3-14-17(5-11)25-9-23-14/h1-7H,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCGESPEDMFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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